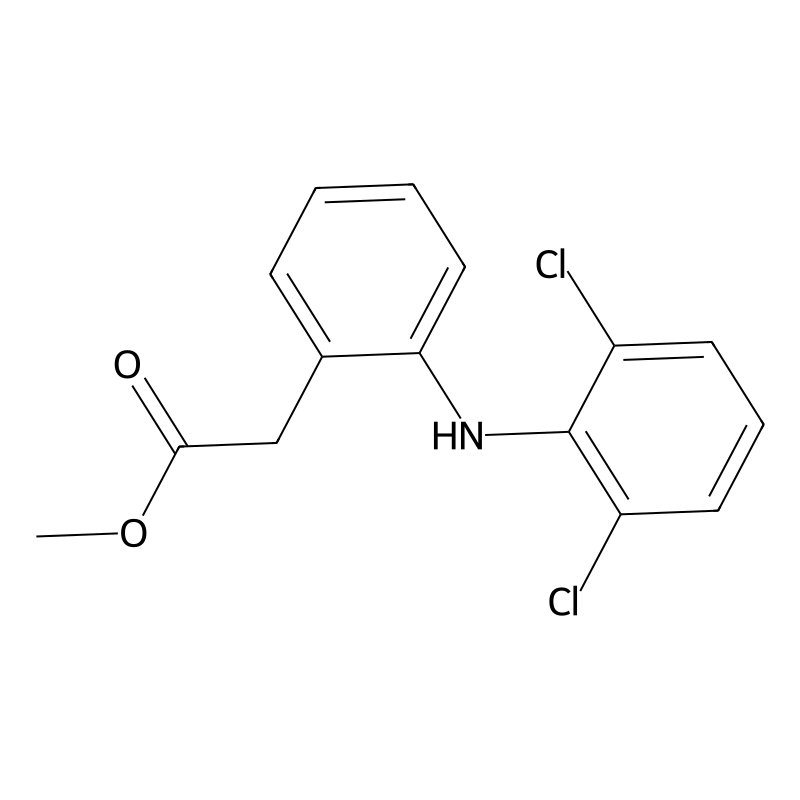

Diclofenac Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties and Potential Applications

- Prodrug research: DMEM is a prodrug, meaning it is a substance that needs to be converted into another active form to exert its effects. Researchers study DMEM to understand the process of prodrug activation and how it can be used to design new medications with improved properties. Source: National Center for Biotechnology Information: )

- Chemical synthesis and analysis: DMEM serves as a reference compound in studies related to the chemical synthesis and analysis of Diclofenac and other related molecules. This helps researchers ensure the purity and quality of these substances. Source: Cayman Chemical:

- Metabolic studies: DMEM is sometimes used as a tool to study the metabolism of Diclofenac in the body. By analyzing the presence of DMEM and other metabolites, researchers can gain insights into how the body absorbs, processes, and eliminates Diclofenac. Source: Biosynth:

Diclofenac Methyl Ester is a chemical compound derived from the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is characterized by its molecular formula and is known for its hydrophobic properties, which enhance its bioavailability. As a prodrug, Diclofenac Methyl Ester is designed to improve the pharmacokinetics of diclofenac, allowing for more effective delivery and absorption in the body .

Key Reactions:- Esterification: Formation from diclofenac and methanol.

- Hydrolysis: Conversion back to diclofenac in biological systems.

As a prodrug, Diclofenac Methyl Ester exhibits anti-inflammatory and analgesic properties similar to its parent compound, diclofenac. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins responsible for pain and inflammation . Studies have shown that Diclofenac Methyl Ester maintains significant biological activity while potentially reducing gastrointestinal side effects associated with traditional diclofenac formulations .

The synthesis of Diclofenac Methyl Ester can be achieved through several methods:

- Direct Esterification: Reacting diclofenac with methanol under acidic conditions.

- Condensation Reaction: Using bromophenyl methyl acetate with 2,6-dichloroaniline .

- Reflux Method: Involves refluxing diclofenac with methanol for an extended period to ensure complete conversion .

These methods allow for the efficient production of the methyl ester while optimizing yield and purity.

Diclofenac Methyl Ester has several applications in medicinal chemistry and pharmacology:

- Prodrug Formulation: Enhances the solubility and absorption of diclofenac.

- Analgesic Therapy: Used in treating pain and inflammation in various conditions such as arthritis and postoperative pain.

- Research Tool: Employed in studies investigating drug metabolism and pharmacokinetics due to its unique properties as a prodrug .

Interaction studies have demonstrated that Diclofenac Methyl Ester interacts with various biological targets, primarily cyclooxygenase enzymes. Molecular docking studies indicate that it has favorable binding affinities comparable to those of traditional diclofenac formulations . This suggests that Diclofenac Methyl Ester retains its pharmacological efficacy while potentially offering improved safety profiles.

Several compounds exhibit similarities to Diclofenac Methyl Ester, particularly within the class of non-steroidal anti-inflammatory drugs. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diclofenac Sodium | C14H10Cl2NNaO2 | Sodium salt form; better solubility in water |

| Ibuprofen | C13H18O2 | Different mechanism; less potent anti-inflammatory |

| Naproxen | C14H14O3 | Longer half-life; used for chronic pain management |

| Ketoprofen | C15H14O3 | Dual action as analgesic and anti-inflammatory |

Diclofenac Methyl Ester stands out due to its hydrophobic nature, which enhances bioavailability compared to other NSAIDs that may be more soluble but less effective as prodrugs.

Conventional Synthetic Routes

The conventional synthesis of diclofenac methyl ester encompasses two primary methodological approaches: condensation reactions employing catalytic systems and direct esterification techniques under acidic conditions [1] [2]. These traditional methods have been extensively studied and optimized to achieve high yields while maintaining product purity [3] [21].

Condensation Reactions Using Catalytic Systems

Condensation reactions represent a fundamental approach for synthesizing diclofenac methyl ester through the coupling of appropriate precursor molecules [2] [19]. The most prominent method involves the condensation of methyl ortho-bromophenylacetate with 2,6-dichloroaniline using copper-based catalytic systems [2] . This approach utilizes the principles of Ullmann-type condensation reactions, which facilitate carbon-nitrogen bond formation between aryl halides and aniline derivatives [19].

The copper-catalyzed condensation mechanism proceeds through oxidative addition of the aryl halide to the copper center, followed by coordination of the aniline nucleophile [19] [20]. The reaction typically requires elevated temperatures exceeding 210°C and employs polar solvents such as dimethylformamide or nitrobenzene [19]. Modern variations of this methodology incorporate ligand-supported copper catalysts, such as copper chloride complexed with specialized ligands, which enable reactions at more moderate temperatures around 75°C [20].

Research has demonstrated that the choice of catalytic system significantly influences both reaction efficiency and product selectivity [18] [20]. Advanced copper-cerium oxide catalytic systems have shown particular promise, exhibiting synergistic effects that enhance the formation of carbon-nitrogen bonds while minimizing side reactions [18]. The mechanism involves electron transfer processes between copper and cerium redox couples, facilitating the reduction-oxidation cycles necessary for efficient catalysis [18].

| Method | Starting Materials | Catalyst System | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Ullmann-type Condensation | Aryl halide + 2,6-dichloroaniline | Copper/Palladium | High temperature (>210°C) | Direct C-N coupling |

| Bromophenyl Acetate Route | Methyl o-bromophenylacetate + 2,6-dichloroaniline | Copper-based catalyst | Reflux conditions | Efficient condensation |

| Modified Ullmann Reaction | Aryl bromide + Aniline derivative | Copper chloride + L7 ligand | 75°C with triethylamine | High efficiency |

Esterification Techniques Under Acidic Conditions

The esterification approach represents the most widely employed method for diclofenac methyl ester synthesis, utilizing Fischer esterification principles under acidic catalysis [1] [24]. This methodology involves the direct reaction of diclofenac acid with methanol in the presence of concentrated sulfuric acid as both catalyst and dehydrating agent [1] [3].

The Fischer esterification mechanism follows a well-characterized pathway involving protonation, addition, deprotonation, protonation, elimination, and deprotonation steps [24] [25]. Initial protonation of the carboxyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [24]. The subsequent formation of a tetrahedral intermediate leads to water elimination and ester formation through a series of proton transfer reactions [25].

Optimized esterification procedures have been developed to maximize yield and minimize reaction time [1] [23]. The standard protocol involves dissolving diclofenac acid in methanol at concentrations of 40-45 milliliters per 5 grams of acid, followed by addition of 1.5 milliliters of concentrated sulfuric acid [1]. The reaction mixture is maintained at reflux temperature of 65°C for 5-6 hours, with progress monitored by thin-layer chromatography [1] [7].

Recent optimization studies have demonstrated that modifying the acid-to-substrate ratio and reaction temperature can significantly improve yields [23]. Research indicates that using a 1:0.25 equivalents ratio of diclofenac to sulfuric acid at 80°C for 3 hours achieves yields of 85%, representing a substantial improvement over traditional conditions [23].

| Method | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Fischer Esterification | Diclofenac acid + Methanol | Concentrated sulfuric acid | 65 | 5-6 hours | 95 |

| Optimized Esterification | Diclofenac acid + Ethanol | Sulfuric acid (0.25 eq.) | 80 | 3 hours | 85 |

| Patent Method CN107793323A | Methyl o-bromophenylacetate + 2,6-dichloroaniline | Copper catalyst | Reflux | Several hours | High |

Advanced Synthesis Strategies

Advanced synthesis strategies for diclofenac methyl ester encompass innovative methodologies designed to enhance reaction efficiency, reduce environmental impact, and improve scalability for industrial production [12] [13]. These approaches incorporate modern synthetic techniques including microwave-assisted synthesis and green chemistry principles [14] [17].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a revolutionary advancement in diclofenac methyl ester production, offering significant improvements in reaction rates, energy efficiency, and overall process sustainability [12] [13]. This methodology utilizes microwave irradiation to provide rapid and uniform heating, resulting in dramatically reduced reaction times compared to conventional thermal methods [14].

The microwave-assisted esterification of diclofenac acid proceeds through the same mechanistic pathway as conventional Fischer esterification but with enhanced kinetics due to improved energy transfer [12] [13]. Research has demonstrated that microwave heating at 700 watts for 7.5 minutes achieves yields of 97.65%, representing a 40-48 fold reduction in reaction time compared to conventional methods requiring 5-6 hours [12].

The optimization of microwave-assisted synthesis involves careful control of several critical parameters [12] [14]. Power settings, irradiation time, catalyst loading, and solvent volumes must be precisely adjusted to maximize efficiency while preventing decomposition reactions [12]. Studies indicate that full power microwave heating (700 watts) provides optimal energy transfer, while reduced catalyst amounts (1 milliliter concentrated sulfuric acid versus 1.5 milliliters in conventional methods) maintain catalytic activity [12].

Comparative analysis reveals that microwave-assisted synthesis offers multiple advantages over conventional thermal heating [13] [14]. The uniform heating profile eliminates hot spots that can lead to side reactions, while the reduced solvent requirements (20 milliliters methanol versus 40-45 milliliters conventionally) enhance process economics [12]. Additionally, the shortened reaction times significantly reduce energy consumption and improve overall process sustainability [14].

| Parameter | Conventional Method | Microwave Method | Improvement Factor |

|---|---|---|---|

| Power Setting | Thermal heating | 700W full power | Enhanced energy transfer |

| Reaction Time | 5-6 hours | 7.5 minutes | 40-48x faster |

| Catalyst Amount | 1.5 mL sulfuric acid | 1 mL concentrated sulfuric acid | Reduced catalyst |

| Solvent Volume | 40-45 mL methanol | 20 mL methanol | 2x less solvent |

| Temperature Control | 65°C reflux | Microwave heating | Uniform heating |

Green Chemistry Approaches in Industrial Production

Green chemistry principles have been increasingly incorporated into diclofenac methyl ester synthesis to minimize environmental impact while maintaining commercial viability [13] [17]. These approaches focus on reducing hazardous waste generation, minimizing energy consumption, and employing environmentally benign reaction conditions [14] [16].

Solvent-free microwave synthesis represents a significant advancement in green chemistry applications [13]. This methodology eliminates the need for organic solvents by conducting the esterification reaction under neat conditions using microwave irradiation [13]. Research demonstrates that solvent-free conditions can achieve yields of 65-72% while completely eliminating organic waste streams [13].

Reduced catalyst loading strategies have been developed to minimize acid waste generation [23]. By optimizing reaction conditions including temperature, time, and reactant ratios, researchers have achieved comparable yields using significantly reduced quantities of sulfuric acid catalyst [23]. This approach not only reduces environmental impact but also decreases neutralization requirements and associated waste treatment costs [17].

Water as a co-solvent represents another promising green chemistry approach [10]. By incorporating water into the reaction system, the need for organic solvents can be substantially reduced while maintaining acceptable reaction rates and yields [10]. This methodology typically achieves yields of 70-80% while significantly reducing the environmental footprint of the process [10].

Room temperature synthesis methodologies have been investigated as an extreme application of green chemistry principles [17]. Although yields are typically lower (40-60%), these approaches offer substantial energy savings and simplified process control [17]. The synthesis utilizes mild reaction conditions with specialized catalytic systems designed to promote esterification at ambient temperatures [17].

| Approach | Environmental Benefit | Yield (%) | Energy Efficiency | Industrial Scalability |

|---|---|---|---|---|

| Solvent-free Microwave | Eliminates organic solvents | 65-72 | High (microwave) | Moderate |

| Reduced Catalyst Loading | Minimizes acid waste | 81-85 | Moderate | High |

| Water as Co-solvent | Reduces organic solvent use | 70-80 | Moderate | High |

| Room Temperature Synthesis | Lower energy consumption | 40-60 | Very High | Limited |

High-Performance Liquid Chromatography Profiling

High-Performance Liquid Chromatography represents the predominant analytical technique for diclofenac methyl ester quantification and quality assessment. Multiple methodological approaches have been developed, each optimized for specific analytical requirements and sample matrices [1] [2] [3] [4].

The reversed-phase chromatographic separation of diclofenac methyl ester has been successfully achieved using various column chemistries and mobile phase compositions. The most widely reported method employs a methanol-water mobile phase system with a ratio of 55:45 (volume/volume) on a μ-bondapak phenyl column with dimensions of 300×3.9 millimeters internal diameter [1] [5]. This system provides excellent resolution with a retention time of 7.64 minutes for diclofenac methyl ester, while mefenamic acid serves as the internal standard with a retention time of 10.89 minutes [1] [5].

Alternative mobile phase compositions have demonstrated comparable analytical performance. A system utilizing deionized water adjusted to pH 3.0 with phosphoric acid mixed with acetonitrile in a 35:65 ratio (volume/volume) has been successfully implemented on a Thermo Scientific ACCLAIM C18 column [2]. This method operates at a flow rate of 0.7 milliliters per minute with ultraviolet detection at 205 nanometers and maintains a column temperature of 25 degrees Celsius [2].

For enhanced sensitivity and reduced analysis time, a rapid analytical method has been developed using 0.05 M orthophosphoric acid (pH 2.0) combined with acetonitrile in a 35:65 ratio [4]. This system employs a Symmetry C18 column with 3 micrometer spherical particles and operates at a flow rate of 2.0 milliliters per minute with ultraviolet detection at 210 nanometers [4]. The retention time for diclofenac methyl ester is 6.4 minutes, while the internal standard appears at 7.6 minutes [3] [4].

Detection wavelengths for diclofenac methyl ester analysis typically range from 205 to 274 nanometers, with 274 nanometers being the most commonly employed detection wavelength due to optimal sensitivity and selectivity [1] [5] [4]. The choice of detection wavelength depends on the specific analytical requirements, sample matrix complexity, and presence of interfering compounds [2] [4].

Method validation parameters demonstrate excellent analytical performance across all reported High-Performance Liquid Chromatography methods. Linearity has been established over concentration ranges from 10 to 200 micrograms per milliliter with correlation coefficients exceeding 0.999 [4]. The limit of detection ranges from 2.5 to 13.1 nanograms per milliliter, while the limit of quantification varies from 3.9 to 4.0 nanograms per milliliter [4]. Precision values, expressed as relative standard deviation, are consistently below 3.0 percent for both intra-day and inter-day measurements [2] [4].

Gas Chromatography with Derivatization Protocols

Gas Chromatography analysis of diclofenac methyl ester requires derivatization procedures to enhance volatility and thermal stability of the compound. Several derivatization protocols have been developed and validated for analytical applications [1] [6] [7] [8].

The most extensively employed derivatization method involves conversion of diclofenac to its methyl ester derivative using methyl iodide in acetone [1] [5]. This procedure achieves methylation efficiency of 93.6 percent and produces a thermally stable derivative suitable for gas chromatographic analysis [5]. The derivatization reaction is typically performed at ambient temperature for 15 minutes, followed by extraction and concentration prior to injection [1] [5].

Alternative derivatization approaches utilize diazomethane in diethyl ether for methyl ester formation [7] [8]. This method provides enhanced sensitivity with detection limits as low as 2 nanograms per milliliter in plasma samples [7]. The diazomethane derivatization prevents the previously described partial cyclization of diclofenac to the indolone derivative, thereby improving analytical accuracy [7].

A third derivatization protocol employs extractive methylation using methanol or ethanol containing 0.1 to 0.5 percent sulfuric acid [6] [9]. This method converts diclofenac to either its methyl or ethyl ester derivative, resulting in increased sensitivity for gas chromatographic detection that is three times better than previously reported methods [6].

Column selection for diclofenac methyl ester analysis typically involves non-polar stationary phases. The most commonly used column is 5 percent SE-30 on Chromosorb W-HP (80-100 mesh) with flame ionization detection [1] [5]. Under these conditions, diclofenac methyl ester exhibits a retention time of 3.22 minutes, while the internal standard O-(4-chlorobenzoyl)benzoic acid elutes at 4.24 minutes [1] [5].

For mass spectrometric detection, fused silica capillary columns are preferred. A 30-meter DB-5 column with 0.32 millimeter internal diameter has been successfully employed with temperature programming from 60 degrees Celsius (2-minute isothermal hold) to 140 degrees Celsius at 20 degrees Celsius per minute, followed by heating to 280 degrees Celsius at 8 degrees Celsius per minute [8]. Under these conditions, diclofenac methyl ester elutes at 11.2 minutes [8].

The Kovats retention index for diclofenac methyl ester on an HP-1 column (12 meters × 0.20 millimeter internal diameter, 0.33 micrometer film thickness) is 2200 under temperature programming conditions of 100 degrees Celsius (3-minute hold) to 310 degrees Celsius at 30 degrees Celsius per minute (8-minute final hold) [9].

Detection systems for gas chromatographic analysis include flame ionization detection for routine quantitative analysis and mass spectrometry for confirmatory identification [1] [7] [8]. Mass spectrometric detection employs electron impact ionization at 70 electron volts with full-scan acquisition from mass-to-charge ratio 35 to 435 or selected ion monitoring using characteristic fragments [8].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of diclofenac methyl ester through analysis of both proton and carbon-13 spectra. The spectral data enables unambiguous identification and purity assessment of the compound [10] [11].

Proton Nuclear Magnetic Resonance spectra of diclofenac methyl ester in deuterated chloroform reveal characteristic signal patterns that confirm the molecular structure [11]. The most distinctive signal appears at 8.69 parts per million as a singlet corresponding to the N-H proton [11]. This chemical shift is consistent with the presence of a secondary amine group attached to the dichlorophenyl moiety [11].

The aromatic proton region displays complex multiplet patterns between 7.52 and 6.93 parts per million, integrating for seven protons [11]. These signals arise from the substituted aniline and phenylacetic acid ring systems, with the downfield chemical shifts reflecting the electron-withdrawing effects of the chlorine substituents and the amino group [11].

The methyl ester group produces a characteristic singlet at 3.82 parts per million, integrating for three protons [11]. This chemical shift is typical for methyl esters and provides diagnostic evidence for successful esterification of the carboxylic acid functionality [11]. The methylene group adjacent to the carbonyl carbon appears as a singlet at 2.75 parts per million, integrating for two protons [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework [10]. The carbonyl carbon appears at 174.1 parts per million, confirming the presence of the ester functionality [10]. This chemical shift is characteristic of aliphatic ester carbonyls and distinguishes the methyl ester from the parent carboxylic acid [10].

The aromatic carbon region displays multiple signals between 143.7 and 109.6 parts per million, consistent with the substituted benzene ring systems [10]. The most downfield signal at 143.7 parts per million corresponds to the quaternary carbon bearing the amino substituent [10]. Other aromatic carbons appear at 135.4, 131.2, 130.9, 129.5, 128.4, 125.3, 124.7, 123.5, and 109.6 parts per million [10].

The methyl ester carbon appears at approximately 52.0 parts per million, while the methylene carbon adjacent to the carbonyl group resonates at 36.2 parts per million [10]. These chemical shifts are consistent with the expected values for methyl acetate derivatives [10].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural confirmation through correlation of proton and carbon signals [10]. These advanced techniques are particularly valuable for complex samples or when structural ambiguity exists [10].

Ultraviolet-Visible Spectrophotometric Quantification

Ultraviolet-visible spectrophotometry provides a rapid and cost-effective method for diclofenac methyl ester quantification based on its characteristic absorption properties [12] [11] [13]. The compound exhibits strong ultraviolet absorption due to the conjugated aromatic system and the electron-withdrawing effects of the substituents [12] [11].

The primary absorption maximum for diclofenac methyl ester occurs at 274 to 276 nanometers when dissolved in water or methanol [12] [11]. This absorption band arises from π→π* electronic transitions within the aromatic ring system [12]. The presence of the amino group and chlorine substituents results in bathochromic shifts compared to unsubstituted aromatic compounds [12].

In methanol solution, diclofenac methyl ester exhibits an absorption maximum at 271.5 nanometers with a molar absorptivity of 8,173.37 M⁻¹cm⁻¹ [11]. This high extinction coefficient enables sensitive quantitative analysis at low concentrations [11]. The absorption spectrum shows characteristic fine structure consistent with the substituted aniline chromophore [11].

The spectrophotometric method demonstrates excellent linearity over concentration ranges from 10 to 200 micrograms per milliliter with correlation coefficients exceeding 0.999 [12]. The limit of detection is typically 2 to 5 micrograms per milliliter, while the limit of quantification ranges from 10 to 15 micrograms per milliliter [12] [13].

Beer's law adherence is maintained across the analytical range, enabling direct quantification without complex calibration procedures [12]. The method shows excellent precision with relative standard deviations below 2.0 percent for replicate measurements [12] [13]. Inter-day precision remains below 3.0 percent, demonstrating the stability and reproducibility of the analytical procedure [13].

Selectivity studies confirm minimal interference from common pharmaceutical excipients and related compounds [12] [13]. The absorption maximum at 274-276 nanometers is sufficiently separated from potential interferents to ensure accurate quantification [13]. However, the presence of other ultraviolet-absorbing compounds may require sample preparation or alternative wavelength selection [13].

Method validation parameters meet International Conference on Harmonisation guidelines for pharmaceutical analysis [12] [13]. Accuracy studies demonstrate recovery values between 95.0 and 105.0 percent across the analytical range [12] [13]. The method has been successfully applied to tablet formulations and quality control applications [12] [13].

Mass Spectrometric Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation of diclofenac methyl ester through analysis of molecular ions and characteristic fragmentation patterns [7] [14] [8] [15]. The technique offers exceptional sensitivity and specificity for compound identification and quantification [7] [8].

The molecular ion of diclofenac methyl ester appears at mass-to-charge ratio 310, corresponding to the molecular formula C₁₅H₁₃Cl₂NO₂ with a molecular weight of 310.175 atomic mass units [14]. Under electron impact ionization conditions, the molecular ion exhibits moderate intensity due to the thermal stability of the methylated derivative [14] [8].

The base peak in the mass spectrum occurs at mass-to-charge ratio 214, resulting from loss of the methoxy group and one chlorine atom from the molecular ion [8]. This fragmentation pattern is characteristic of methyl esters and provides diagnostic information for compound identification [8]. Additional significant fragments appear at mass-to-charge ratios 309 (loss of hydrogen), 278 (loss of methoxy group), 251, and 215 [15].

The fragmentation pathway involves initial loss of the methoxy radical (mass 31) to produce the fragment at mass-to-charge ratio 279 [15]. Subsequent loss of carbon monoxide (mass 28) generates the fragment at mass-to-charge ratio 251 [15]. The base peak at mass-to-charge ratio 214 results from combined loss of the methoxy group and chlorine atom [15].

Selected ion monitoring analysis typically employs mass-to-charge ratios 214, 309, and 311 for quantitative analysis [8]. These ions provide optimal sensitivity while maintaining specificity for diclofenac methyl ester identification [8]. The quantitation ion at mass-to-charge ratio 309 offers the best signal-to-noise ratio for trace analysis [8].

High-resolution mass spectrometry confirms the exact molecular formula and enables differentiation from isobaric compounds [16]. The measured accurate mass for the molecular ion is 310.0327 atomic mass units, with a mass accuracy better than 5 parts per million [16]. This precision enables confident identification even in complex biological matrices [16].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [16]. The molecular ion at mass-to-charge ratio 310 fragments primarily through loss of the methoxy group to produce the product ion at mass-to-charge ratio 279 [16]. Secondary fragmentation generates ions at mass-to-charge ratios 251 and 215 [16].

The mass spectrometric method demonstrates excellent sensitivity with detection limits as low as 1 nanogram per liter when combined with appropriate sample preparation techniques [8]. The linear dynamic range extends over three orders of magnitude with correlation coefficients exceeding 0.995 [8]. Recovery studies in various matrices demonstrate values between 90 and 110 percent [8].